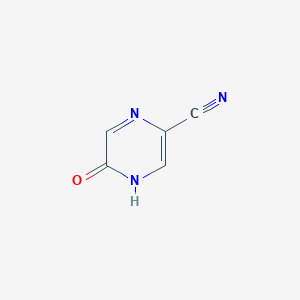

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

Overview

Description

“2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” is a chemical compound with the molecular formula C5H3N2NaO3. Its average mass is 162.079 Da and its monoisotopic mass is 162.004135 Da .

Synthesis Analysis

The classic route to synthesize this compound involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another synthetic approach involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

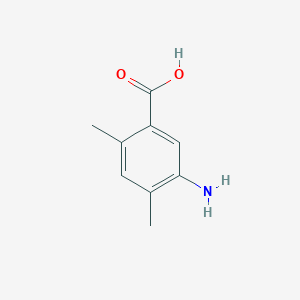

The molecular structure of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The reactivity of the new scaffold 5-oxo-4,5-dihydropyrazine-2-carboxylate was performed with the aim of isosteric replacement of the benzene ring in 5-oxo-4,5-dihydro pyrazolo[1,5-a]quinazoline (PQ), already identified as α1β2γ2-GABA A R ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” include a molecular weight of 162.079 Da and a monoisotopic mass of 162.004135 Da .Scientific Research Applications

Photodegradation and Nitrile Formation

The study of amorphous poly(2,5-distyrylpyrazine) films under photo-oxidative conditions demonstrated the cleavage of pyrazine rings and the formation of nitrile compounds. This research provides evidence of photodegradation pathways in pyrazine derivatives, contributing to the understanding of material stability under light exposure (Hashimoto et al., 1991).

Inhibition of Ubiquitin-Specific Proteases

Compounds derived from 2-Pyrazinecarbonitrile have been identified as potent inhibitors of deubiquitinating enzymes (DUBs), specifically USP8. This finding is significant for the development of therapeutic agents targeting protein degradation pathways in diseases such as cancer (Colombo et al., 2010).

Synthesis of Heterocyclic Compounds

Research into the reactivity of 2-Pyrazinecarbonitrile has led to the synthesis of novel heterocyclic compounds with potential applications in drug development and materials science. These studies expand the toolkit of organic synthesis by providing new methods for constructing complex molecular architectures (Mørkved et al., 2007).

Antitumor Activity

Derivatives of 2-Pyrazinecarbonitrile have been evaluated for their antitumor activity against various human tumor cell lines. Some compounds showed higher inhibitory effects compared to reference drugs, highlighting their potential as leads for anticancer drug development (Mohareb & Abdelaziz, 2013).

Photovoltaic Applications

Studies on the photovoltaic properties of 2-Pyrazinecarbonitrile derivatives have shown their potential in organic–inorganic photodiode fabrication. These compounds exhibit significant photovoltaic behavior, suggesting their utility in solar energy conversion technologies (Zeyada et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBKFQQRDQALLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134510-05-7 | |

| Record name | 5-oxo-4,5-dihydropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)